Undeca-5,8-dienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
824970-38-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undeca-5,8-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,6-7,11H,2,5,8-10H2,1H3 |
InChI Key |
XCPNXHHODWQJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC=O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for Undeca 5,8 Dienal and Its Stereoisomers
Convergent Total Synthesis of Undeca-5,8-dienal
Precursor Synthesis via Metal-Mediated Coupling Reactions (e.g., Undeca-5,8-diyn-1-ol)
The carbon backbone of the target molecule is assembled using metal-mediated cross-coupling reactions to form the precursor, undeca-5,8-diyn-1-ol. macewan.ca These reactions are fundamental for forming carbon-carbon bonds with high efficiency. mdpi.comunl.ptcuny.edu A common method is a copper-catalyzed coupling reaction.
In a typical procedure, 5-hexyn-1-ol (B123273) is coupled with 1-bromopent-2-yne. macewan.ca The reaction is facilitated by a copper(I) iodide (CuI) catalyst in the presence of a base, such as cesium carbonate (Cs2CO3), and an additive like tetrabutylammonium (B224687) iodide (TBAI) in an anhydrous solvent like dimethylformamide (DMF). macewan.ca This process yields the skipped diyne, undeca-5,8-diyn-1-ol, which serves as the direct precursor for the next step. macewan.ca
Table 1: Reagents for Synthesis of Undeca-5,8-diyn-1-ol
| Reactant/Reagent | Function | Reference |
|---|---|---|
| 5-Hexyn-1-ol | Starting Material (C6 fragment) | macewan.ca |
| 1-Bromopent-2-yne | Starting Material (C5 fragment) | macewan.ca |
| Copper(I) Iodide (CuI) | Catalyst for C-C bond formation | macewan.ca |
| Cesium Carbonate (Cs2CO3) | Base | macewan.ca |
| Tetrabutylammonium Iodide (TBAI) | Additive | macewan.ca |
Highly Stereoselective Hydrogenation of Alkynes to (Z,Z)-Dienes (e.g., Lindlar Catalysis)
To obtain the desired (Z,Z) configuration of the double bonds, a highly stereoselective partial hydrogenation of the alkyne groups in undeca-5,8-diyn-1-ol is performed. thieme-connect.de The most widely used method for this transformation is Lindlar catalysis. thieme-connect.demasterorganicchemistry.com The Lindlar catalyst consists of palladium deposited on a support like calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate (B1210297) or quinoline. thieme-connect.dersc.org This deactivation prevents over-reduction of the alkyne to an alkane and ensures the syn-addition of hydrogen, resulting in the formation of a Z-alkene. thieme-connect.denih.gov
For the synthesis of (5Z,8Z)-undeca-5,8-dien-1-ol, the precursor undeca-5,8-diyn-1-ol is treated with hydrogen gas in the presence of Lindlar's catalyst. macewan.ca The reaction is typically carried out in a solvent mixture such as ethyl acetate and pyridine. macewan.ca The selective reduction of both triple bonds yields the target all-Z-diene alcohol with high purity, ready for the subsequent oxidation step. macewan.ca
Selective Oxidation of Allylic Alcohols to Aldehydes (e.g., Swern Oxidation)
The final step in the convergent synthesis is the selective oxidation of the primary allylic alcohol, (5Z,8Z)-undeca-5,8-dien-1-ol, to the corresponding aldehyde, (5Z,8Z)-undeca-5,8-dienal. macewan.ca The Swern oxidation is a well-established and mild method for this conversion, known for its high chemoselectivity and tolerance of other functional groups, such as the double bonds present in the substrate. wikipedia.orgbham.ac.ukharvard.edu
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C). macewan.cawikipedia.org The alcohol is added to this activated complex, forming an alkoxysulfonium salt. The subsequent addition of a hindered organic base, like triethylamine (B128534) (Et3N), facilitates an elimination reaction that produces the aldehyde, along with dimethyl sulfide (B99878) and other byproducts. macewan.cawikipedia.org This method efficiently converts (5Z,8Z)-undeca-5,8-dien-1-ol into (5Z,8Z)-undeca-5,8-dienal in high yield, completing the synthesis of the key intermediate. macewan.ca
Enantioselective Synthesis of Complex Natural Products Utilizing this compound as a Chiral Precursor
(5Z,8Z)-Undeca-5,8-dienal is not merely a synthetic target but a crucial chiral precursor for the enantioselective synthesis of various biologically active natural products. macewan.cawikipedia.org Its functional handle, the aldehyde, provides a site for introducing new stereocenters with high control.
Organocatalytic Approaches to α-Oxygenation (e.g., Complanine Total Synthesis)
The total synthesis of (R)-(−)-complanine, a marine natural product known to cause inflammation, provides a salient example of using this compound as a precursor. macewan.ca A key step in this synthesis is the asymmetric α-oxygenation of the aldehyde. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, is a powerful tool for such transformations. organic-chemistry.org
In the synthesis of complanine, an organocatalytic, asymmetric oxyamination of the (5Z,8Z)-undeca-5,8-dienal intermediate is employed. macewan.ca The reaction is catalyzed by the chiral amino acid L-proline in the presence of an oxygen source, 2-nitrosotoluene. This one-pot reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with the nitrosotoluene. Subsequent reduction of the resulting product with sodium borohydride (B1222165) (NaBH4) yields a chiral amino alcohol, a key intermediate that intercepts previously reported syntheses of (R)-(−)-complanine. macewan.ca This organocatalytic approach provides an efficient and versatile route to the natural product with high enantioselectivity. macewan.ca
Table 2: Key Steps in the Enantioselective Synthesis of (R)-(−)-Complanine
| Step | Key Reagents | Transformation | Reference |
|---|---|---|---|
| α-Oxyamination | (5Z,8Z)-undeca-5,8-dienal, 2-nitrosotoluene, L-proline | Asymmetric introduction of an aminooxy group at the α-position | macewan.ca |
| Reduction | Sodium borohydride (NaBH4) | Reduction of the aldehyde to a primary alcohol | macewan.ca |
| N–O Bond Cleavage | Copper-mediated cleavage | Formation of a chiral diol | macewan.ca |
Stereodivergent Synthesis of Analogues (e.g., Neocomplanines, Obscuraminols)
Stereodivergent synthesis allows for the selective preparation of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material. nih.govnih.govbeilstein-journals.org This strategy is highly valuable for creating libraries of natural product analogues to explore structure-activity relationships. The chiral intermediates derived from this compound are ideal substrates for such synthetic endeavors.
While specific total syntheses of neocomplanines and obscuraminols from this compound are subjects of ongoing research, the principle of stereodivergent synthesis can be readily applied. macewan.ca By carefully selecting chiral catalysts, protecting groups, or reaction conditions, it is possible to control the stereochemical outcome of key bond-forming reactions. rsc.org For instance, different enantiomers of a catalyst could be used to generate opposite stereoisomers. Similarly, manipulating protecting groups on the nitrogen or oxygen atoms of intermediates can direct the approach of reagents, leading to different diastereomers. rsc.org This programmable approach enables access to a wide range of stereochemically diverse analogues, which is essential for medicinal chemistry and the development of new therapeutic agents.
Synthesis of Substituted this compound Derivatives
The ability to introduce specific functional groups into the this compound scaffold is paramount for fine-tuning its properties and for creating molecular probes. This section focuses on the preparation of silylated and deuterated derivatives, which serve as key intermediates in various synthetic and analytical applications.
Preparation of Functionalized Undeca-dienals (e.g., Silylated Derivatives)
The introduction of silyl (B83357) groups into organic molecules is a widely employed strategy to enhance stability, modify reactivity, and facilitate purification. uzh.ch In the context of undecadienal synthesis, silylation can be used to protect reactive functional groups or to activate specific positions for subsequent transformations.
Recent advancements in organosilicon chemistry have provided efficient methods for the synthesis of silylated compounds. arxiv.org For instance, copper-catalyzed and copper-free conjugate silylation reactions using zinc-based silicon nucleophiles have emerged as powerful tools for the formation of C(sp³)–Si bonds. nih.gov These methods have been successfully applied to cyclic enones and could be adapted for the synthesis of silylated undecadienal derivatives. nih.gov The general approach involves the 1,4-addition of a silyl group to an α,β-unsaturated aldehyde precursor, followed by further synthetic manipulations to construct the complete undecadienal framework.
A notable strategy involves the site-selective silylation of acetylacetone (B45752) derivatives, which can serve as building blocks for more complex structures. rsc.org By controlling the reaction conditions, it is possible to achieve highly selective formation of mono-enol silyl ethers, which can then undergo further reactions to build up the carbon chain. rsc.org This modular approach offers a high degree of flexibility in the synthesis of functionalized dienes. rsc.orgrsc.org
The table below summarizes key reagents and reaction types relevant to the synthesis of silylated undecadienal derivatives.
| Reagent/Catalyst | Reaction Type | Application |
| Zinc-based silicon nucleophiles | Conjugate silylation | Formation of C(sp³)–Si bonds in α,β-unsaturated systems nih.gov |
| Copper catalysts (e.g., Cu(CH₃CN)₄PF₆) | Catalytic conjugate silylation | Acceleration of silylation reactions, especially for hindered substrates nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base-catalyzed silylation | Selective formation of mono-enol silyl ethers from dicarbonyl compounds rsc.org |
| Rhodium catalysts | C–C bond cleavage and insertion | Synthesis of dicarbonyl functionalized 1,3-dienes rsc.org |
Generation of Deuterated this compound Intermediates for Mechanistic Probes
Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analytical methods. imreblank.ch The synthesis of deuterated this compound intermediates can provide insights into the stereochemistry and kinetics of its formation and subsequent reactions.
Several methods for the introduction of deuterium (B1214612) atoms into organic molecules have been developed. One common approach involves the use of deuterated reagents, such as deuterated solvents (e.g., D₂O or CD₃OD) or deuterated reducing agents. google.com For example, acid-mediated hydrogen-deuterium exchange in the presence of D₂SO₄ can be an effective method for deuterating aromatic rings. mpg.de
A particularly relevant strategy for synthesizing deuterated aldehydes is the oxidation of a deuterated alcohol precursor. imreblank.ch This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). imreblank.ch The position of the deuterium label can be precisely controlled by the choice of the starting material and the synthetic route.
Furthermore, the use of deuterated dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been shown to be effective for the synthesis of deuterated heterocycles and could be adapted for the preparation of deuterated enaminones as precursors to deuterated undecadienals. nih.gov This method often involves isotopic exchange with deuterated alcohols to achieve high levels of deuterium incorporation. nih.gov
The following table outlines different approaches for the synthesis of deuterated organic compounds, which can be applied to the preparation of deuterated this compound.
| Deuteration Method | Reagents | Key Features |
| Acid-mediated H/D exchange | D₂SO₄, D₂O | Suitable for aromatic systems and substrates stable to strong acids mpg.de |
| Oxidation of deuterated alcohols | PCC, MnO₂ | Provides access to deuterated aldehydes with controlled label positioning imreblank.ch |
| Use of deuterated reagents | Deuterated DMF-DMA, CD₃OD | Allows for the synthesis of specifically labeled compounds through isotopic exchange nih.gov |
| Catalytic deuteration | Ruthenium(II)-based catalysts | Enables deuteration of amines in the alpha and/or beta position to the nitrogen atom google.com |
Exploration of Alternative Synthetic Routes for Undecadienal Frameworks
Beyond the direct synthesis of this compound, researchers have explored alternative routes to construct related undecadienal and undecatrienone frameworks. These investigations have led to the development of novel methodologies for the preparation of amino-substituted and trienone derivatives, expanding the chemical space accessible from this versatile scaffold.
Investigations into Amino-Undecadienal Derivatives
The introduction of an amino group into the undecadienal structure can significantly alter its chemical and biological properties. Synthetic strategies towards amino-undecadienal derivatives often involve the hydroamination of allenes or the functionalization of suitable precursors.
Organolanthanide-catalyzed hydroamination/cyclization of allenes has proven to be an efficient method for the synthesis of nitrogen-containing heterocycles and could be adapted for the preparation of amino-undecadienal derivatives. acs.org Another approach involves the synthesis of aminoallene precursors, which can be prepared from propargylic alcohols. acs.org The enantioselective addition of organozinc reagents to aldehydes can be used to set the stereochemistry of chiral centers within the molecule. acs.org
The synthesis of amino-undecadienal derivatives can also be approached through the modification of existing undecadienal frameworks. For example, reductive amination of the aldehyde functionality or nucleophilic addition of amines to activated double bonds could provide access to a variety of amino-substituted compounds.
The table below highlights some key reactions and reagents used in the synthesis of amino-functionalized organic molecules.
| Reaction | Key Reagents | Application |
| Organolanthanide-catalyzed hydroamination | Lanthanide catalysts | Synthesis of amines from allenes and alkenes acs.org |
| Enantioselective addition | Organozinc reagents, chiral catalysts | Creation of chiral centers with high enantiomeric excess acs.org |
| Mitsunobu reaction | PPh₃, DEAD, DPPA | Conversion of alcohols to azides with inversion of configuration acs.org |
| Reductive amination | Reducing agents (e.g., NaBH₃CN) | Formation of amines from aldehydes or ketones |
Stereoselective Approaches to Undecatrienone Architectures
The synthesis of undecatrienone architectures, which contain an additional double bond compared to undecadienal, presents a greater challenge in terms of stereocontrol. The development of stereoselective methods is crucial for obtaining specific isomers with well-defined biological activities.
The Wittig reaction is a classic and powerful tool for the formation of carbon-carbon double bonds with control over the stereochemistry. researchgate.net By carefully choosing the appropriate phosphonium (B103445) ylide and reaction conditions, it is possible to selectively form either the (E) or (Z) isomer. researchgate.net This reaction has been successfully employed in the synthesis of natural alkatrienes, including 1,3,5-undecatrienes. researchgate.net
Another important strategy is the stereoselective synthesis of dienals and trienals from smaller building blocks. For example, the synthesis of (E,Z,Z)-2,4,7-tridecatrienal has been achieved in a multi-step sequence involving the copper-catalyzed coupling of a bromide with an organomagnesium reagent. imreblank.ch
The development of stereoselective routes to complex molecules often relies on a combination of different synthetic methods. nih.govwiley.com For instance, a versatile stereoselective route for the synthesis of new 2′-(S)-CCG-IV analogues has been developed, which allows for late-stage diversification. nih.gov Such approaches could be adapted for the synthesis of a variety of undecatrienone derivatives with diverse substitution patterns.
The following table summarizes some stereoselective methods applicable to the synthesis of undecatrienone architectures.
| Method | Key Features | Application |
| Wittig reaction | Stereoselective formation of C=C bonds | Synthesis of (E)- and (Z)-isomers of alkenes researchgate.net |
| Copper-catalyzed coupling | Formation of C-C bonds with stereocontrol | Synthesis of complex unsaturated systems imreblank.ch |
| Regio- and stereoselective bromohydrin formation | Use of N,N-dibromo-p-toluenesulfonamide (TsNBr₂) | Catalyst-free synthesis of bromohydrins from olefins with high anti-stereoselectivity organic-chemistry.org |
| Asymmetric induction | Use of chiral auxiliaries or catalysts | Control of stereochemistry in addition reactions to carbonyl groups |
Elucidation of Chemical Reactivity and Transformation Pathways of Undeca 5,8 Dienal
Aldehyde Functional Group Reactivity in Undeca-5,8-dienal
The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to undergo both reductive and oxidative transformations. In the context of this compound, the aldehyde provides a reactive handle for chain extension, functional group interconversion, and the introduction of new stereocenters.
The aldehyde group of this compound is readily reduced to a primary alcohol. However, more nuanced reductive processes are often employed in multi-step syntheses. For instance, in the total synthesis of (R)-(−)-complanine, (5Z,8Z)-undeca-5,8-dienal serves as a key intermediate. beilstein-journals.orgmacewan.ca Its aldehyde functionality is transformed in a one-pot, multi-step sequence involving an initial addition reaction followed by a selective reduction.
Specifically, the aldehyde undergoes an α-aminooxylation reaction, which is then followed by reduction with sodium borohydride (B1222165) (NaBH₄). This sequence converts the aldehyde into a primary alcohol while installing a new functional group at the adjacent carbon, demonstrating a sophisticated derivatization strategy that hinges on the initial reactivity of the aldehyde. beilstein-journals.orgmacewan.ca
| Reaction | Starting Material | Reagents | Product | Reference |
| Reductive Derivatization | (5Z,8Z)-Undeca-5,8-dienal | 1. 2-Nitrosotoluene, L-proline in CHCl₃ at 0 °C 2. NaBH₄ in EtOH at 0 °C | (2R,5Z,8Z)-2-(N-o-tolylaminooxy)-undeca-5,8-dien-1-ol | beilstein-journals.orgmacewan.ca |
The aldehyde group is an excellent electrophile for condensation and addition reactions, most notably the aldol (B89426) reaction. masterorganicchemistry.comyoutube.com This reaction involves the addition of an enolate to the aldehyde, forming a β-hydroxy carbonyl compound (aldol addition product), which can subsequently dehydrate to an α,β-unsaturated carbonyl compound (aldol condensation product). masterorganicchemistry.comthieme-connect.de While a specific aldol reaction involving this compound is not detailed in the provided research, its structure is amenable to such transformations. Cross-aldol reactions, where this compound acts as the electrophilic partner for a different enolizable ketone or aldehyde, would be a viable strategy for carbon-carbon bond formation. masterorganicchemistry.com
A documented example of an addition reaction is the proline-catalyzed α-aminooxylation of (5Z,8Z)-undeca-5,8-dienal with 2-nitrosotoluene. beilstein-journals.orgmacewan.ca This transformation adds an aminooxy group to the α-carbon of the aldehyde, creating a new stereocenter and a more functionalized molecule, which is then subjected to reduction. beilstein-journals.orgmacewan.ca
Reductive Transformations for Diverse Derivatizations
Olefinic Moiety Reactivity in this compound
The two double bonds in the this compound backbone are sites of high electron density, making them susceptible to electrophilic attack and pericyclic reactions. Their "skipped" or 1,4-diene arrangement offers unique reactivity patterns compared to conjugated dienes.
The olefinic moieties can be selectively oxidized to introduce new functional groups such as epoxides or hydroxyl groups. The oxidation of similar acyclic dienals and terpenoids provides insight into the potential reactivity of this compound. For example, selenium dioxide (SeO₂) is a common reagent for the allylic oxidation of olefins, which can convert a CH₂ group adjacent to a double bond into a hydroxyl or carbonyl group. beilstein-journals.org In the oxidation of geranyl acetate (B1210297), a related terpenoid, SeO₂ treatment yielded an α,β-unsaturated aldehyde, demonstrating oxidation at an allylic methyl group. beilstein-journals.org Applying this to this compound, one could anticipate potential oxidation at C-4, C-7, or C-10, depending on the specific reagents and conditions employed, leading to hydroxylated or ketonic derivatives.
The diene system within undecadienal structures is capable of participating in cycloaddition reactions, most notably the Diels-Alder reaction. Research on substituted undeca-6,8-dienal systems has demonstrated the feasibility of an intramolecular hetero-Diels-Alder reaction. nih.govresearchgate.netscispace.com In this process, the aldehyde is first converted into an imine, which then acts as the dienophile. The diene portion of the same molecule then reacts with this imine in an intramolecular fashion. nih.govscispace.com
This key transformation was accomplished by treating a substituted undeca-6,8-dienal with benzylamine (B48309) to form the imine, which, without purification, was treated with indium triflate as a Lewis acid catalyst. nih.govresearchgate.net The reaction yielded two diastereomeric cycloadducts in a 70:30 ratio, demonstrating that the presence of an existing stereocenter on the carbon chain can influence the stereochemical outcome of the cycloaddition. nih.govresearchgate.net The major product resulted from the exo approach of the imine to the diene. researchgate.net This highlights a powerful strategy for constructing complex heterocyclic scaffolds, such as octahydroquinolines, from linear undecadienal precursors. nih.govscispace.com
| Reaction Type | Precursor | Key Reagents/Conditions | Product Outcome | Reference |
| Intramolecular Hetero-Diels-Alder | (S,6Z,8E)-11-(benzyloxy)-7-(tert-butyldimethylsilyloxy)-5-(methoxymethoxy)undeca-6,8-dienal | 1. Benzylamine, MgSO₄ 2. Indium triflate, CH₃CN | Two diastereomeric octahydroquinolin-4-one cycloadducts (70:30 ratio, 79% total yield) | nih.govresearchgate.netscispace.com |
Regio- and Stereoselective Oxidation of Dienyl Units
Degradation Pathways and Mechanisms of Unsaturated Aldehydes Related to this compound
Unsaturated aldehydes, including this compound, are susceptible to degradation through various pathways, particularly oxidation. These processes can be initiated by heat, light, or reaction with atmospheric oxidants. mdpi.com
Autoxidation: In the presence of oxygen, aldehydes can undergo autoxidation, a radical-mediated process that typically converts the aldehyde to the corresponding carboxylic acid. researchgate.net This is a common degradation pathway for many aldehydes under ambient storage conditions.
Photooxidation: Exposure to sunlight can accelerate the degradation of oils containing unsaturated fatty acids, leading to the formation of aldehydes and other secondary oxidation products. mdpi.com This photooxidation process involves the generation of free radicals and reactive oxygen species that attack the unsaturated system. mdpi.com
Atmospheric Degradation: In the atmosphere, unsaturated aldehydes react with oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). acs.orgnih.gov Studies on trans-2-hexenal, a related unsaturated aldehyde, show that the reaction with Cl atoms can proceed via two main pathways: addition of the Cl atom to the C=C double bond or abstraction of the aldehydic hydrogen atom. acs.orgnih.gov Theoretical studies suggest that for reactions with OH and NO₃, H-abstraction from the aldehyde group is the favored pathway over addition to the double bond. nih.gov
Thermal Degradation: At elevated temperatures, such as those used in cooking, unsaturated aldehydes can degrade to form smaller, volatile compounds. For instance, heating alka-2,4-dienals like nona-2,4-dienal (B1205319) and undeca-2,4-dienal resulted in the formation of methyl ketones that were shortened by three or four carbon atoms. mdpi.com This suggests that under thermal stress, this compound could potentially fragment into smaller aldehydes and ketones.
Formation of Shorter-Chain Aldehydes and Ketones
The degradation of long-chain aldehydes, including dienals, can lead to the formation of a variety of smaller, often volatile, compounds. This process is particularly relevant in the context of lipid oxidation, where secondary degradation products like dienals break down further into tertiary products, including shorter-chain aldehydes and ketones. mdpi.comresearchgate.net
Research on analogous compounds, such as alka-2,4-dienals, provides insight into these transformation pathways. Studies involving the heating of alka-2,4-dienals have demonstrated their breakdown into methyl ketones and shorter-chain aldehydes. mdpi.com For instance, the degradation of undeca-2,4-dienal at elevated temperatures yields specific methyl ketones. The position of the double bonds in the precursor dienal is a key determinant of the chain length of the resulting ketone. mdpi.com A double bond at the fourth carbon position, as seen in alka-2,4-dienals, typically leads to the formation of methyl ketones that are shortened by three and four carbon atoms. mdpi.com
In the specific case of undeca-2,4-dienal, its thermal degradation has been shown to produce heptan-2-one and octan-2-one. mdpi.com Smaller quantities of hexan-2-one, a ketone shortened by five carbons, have also been detected. mdpi.com Alongside these methyl ketones, corresponding shorter-chain aldehydes are also formed. mdpi.com
Table 1: Degradation Products from Alka-2,4-dienals at Elevated Temperatures
| Precursor Dienal | Resulting Shorter-Chain Ketones | Resulting Shorter-Chain Aldehydes |
|---|---|---|
| Nona-2,4-dienal | Pentan-2-one, Hexan-2-one | Hexanal |
| Undeca-2,4-dienal | Heptan-2-one, Octan-2-one, Hexan-2-one | Corresponding aldehydes |
Data sourced from studies on alka-2,4-dienal degradation. mdpi.com
Influence of Temperature and Environmental Factors on Dienal Stability
The stability of dienals like this compound is significantly influenced by external factors, most notably temperature. Elevated temperatures generally accelerate chemical reactions, including the oxidation and degradation pathways of aldehydes. aocs.org In the context of lipid oxidation, high temperatures promote the decomposition of hydroperoxides, the primary oxidation products, into secondary products like dienals. researchgate.netaocs.org These dienals are themselves thermally labile and can undergo further breakdown. aocs.org
For example, the decomposition of deca-2,4-dienal is observed when heated, leading to the formation of other volatile compounds. mdpi.com While specific data on the thermal stability of this compound is limited, the principles governing related unsaturated aldehydes suggest a decreased stability with increasing temperature. The energy input from heating can facilitate the cleavage of chemical bonds, initiating the degradation cascades that produce shorter-chain molecules as described in the previous section.
Role of Amino Compounds in Aldehyde Degradation
Amino compounds can significantly influence the degradation of aldehydes, including dienals. They can act as catalysts or reactants in various transformation pathways, often accelerating the rate of degradation and influencing the profile of the resulting products. mdpi.com The interaction between the electrophilic carbonyl group of the aldehyde and the nucleophilic amino group is a key aspect of this reactivity.
Studies on the degradation of deca-2,4-dienal in the presence of phosphatidylethanolamine (B1630911) (PE), a common amino-containing phospholipid, have shown a dramatic increase in the degradation rate. mdpi.com When heated in an inert matrix, deca-2,4-dienal showed minimal degradation, but in the presence of PE, it was completely degraded within a short period. mdpi.com This enhanced degradation was accompanied by the formation of saturated aldehydes such as pentanal, hexanal, and heptanal. mdpi.com
Furthermore, amino compounds have been shown to promote the formation of methyl ketones from dienals. mdpi.com The type of amino compound present can affect the degree to which ketone formation is promoted. mdpi.com These reactions are relevant in food chemistry, where interactions between lipid oxidation products (dienals) and amino acids or proteins can lead to the formation of important aroma compounds. mdpi.comresearchgate.net One of the classic pathways involving aldehydes and amino acids is the Strecker degradation, where the amino acid is converted into a "Strecker aldehyde" with one less carbon atom. beilstein-journals.orgimreblank.ch
Table 2: Effect of Phosphatidylethanolamine (PE) on Deca-2,4-dienal Degradation
| Condition | Deca-2,4-dienal Remaining (after 20 min at 160°C) | Major Degradation Products |
|---|---|---|
| Without PE | 85% | Hexanal |
| With PE | 0% | Pentanal, Hexanal, Heptanal |
Data based on model system experiments. mdpi.com
Advanced Analytical Techniques for the Characterization and Detection of Undeca 5,8 Dienal in Research Applications
High-Resolution Spectroscopic Methods for Structural Assignment
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Undeca-5,8-dienal.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of (5Z,8Z)-undeca-5,8-dienal, the aldehydic proton appears as a distinct singlet at approximately 9.76 ppm. The olefinic protons on the two double bonds are observed in the region of 5.28–5.44 ppm. The terminal methyl group (C11H₃) presents as a triplet around 0.97 ppm. Other protons within the aliphatic chain appear as multiplets at various chemical shifts, including a quintet for the C3H₂ protons at 1.71 ppm. macewan.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. Key signals for (5Z,8Z)-undeca-5,8-dien-1-ol, a closely related precursor, show the carbons of the double bonds (C5, C6, C8, C9) in the range of 127.3–131.9 ppm. beilstein-journals.org The terminal methyl carbon (C11) resonates at approximately 14.3 ppm, while the other aliphatic carbons (C2, C3, C4, C7, C10) appear at distinct upfield shifts. beilstein-journals.org
| ¹H NMR Data for (5Z,8Z)-undeca-5,8-dienal | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | 9.76 (s) | Aldehyde proton (CHO) | | 5.28–5.44 (m) | Olefinic protons (C5H, C6H, C8H, C9H) | | 2.78 (m) | C7H₂ | | 2.09 (m) | C2H₂ and C4H₂ | | 1.71 (quintet) | C3H₂ | | 0.97 (t) | C11H₃ | Data sourced from a study on the synthesis of (R)-(−)-complanine. macewan.ca
| ¹³C NMR Data for (5Z,8Z)-undeca-5,8-dien-1-ol | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | 127.3, 128.5, 129.6, 131.9 | C5, C6, C8, C9 | | 62.9 | C1 | | 32.4 | C2 | | 26.9 | C4 | | 25.8 | C7 | | 25.6 | C3 | | 20.5 | C10 | | 14.3 | C11 | Data for the precursor alcohol, as reported in the synthesis of (R)-(−)-complanine. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The most characteristic absorption band is that of the carbonyl group (C=O) of the aldehyde, which typically appears as a strong peak around 1719 cm⁻¹. macewan.ca Additionally, the C-H stretching vibrations of the aldehyde group can be observed around 2748 cm⁻¹. macewan.ca The presence of the carbon-carbon double bonds (C=C) is indicated by stretching vibrations in the region of 1644 cm⁻¹. macewan.ca The C-H stretching vibrations of the aliphatic chain and the double bonds are also visible at approximately 2860-3036 cm⁻¹. macewan.ca
| IR Absorption Bands for (5Z,8Z)-undeca-5,8-dienal | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | 3036 | =C-H Stretch | | 2940, 2860 | C-H Stretch (Aliphatic) | | 2748 | C-H Stretch (Aldehyde) | | 1719 | C=O Stretch (Aldehyde) | | 1644 | C=C Stretch | Data obtained from research on the synthesis of (R)-(−)-complanine. macewan.ca The spectrum was recorded as a thin film. macewan.ca
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI)
High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the precise molecular weight and elemental composition of a molecule. ESI is particularly suitable for polar molecules and allows for the formation of intact molecular ions with minimal fragmentation. uni-rostock.de For the related compound (5Z,8Z)-undeca-5,8-dien-1-ol, HRMS-ESI analysis showed a protonated molecule [M+H]⁺ at m/z 169.1593, which corresponds to the calculated value of 169.1592 for the molecular formula C₁₁H₂₁O. beilstein-journals.org This high degree of accuracy confirms the elemental composition of the molecule.
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the purification of this compound and for its analysis within complex mixtures.
Flash Column Chromatography for Purification
Flash column chromatography is a rapid and efficient method for purifying chemical compounds. chromatographyonline.com In the synthesis of this compound and its precursors, flash column chromatography is frequently employed. For instance, the precursor (5Z,8Z)-undeca-5,8-dien-1-ol was purified using flash column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) (9:1) solvent system. beilstein-journals.org This technique is also used to purify related aldehydes and intermediates in various synthetic pathways. nih.govuni-hannover.dersc.org The choice of solvent system is critical for achieving effective separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. researchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method can be used to identify and quantify this compound in complex mixtures, such as reaction products or biological samples. The GC separates the components of the mixture, and the MS provides a mass spectrum for each component, allowing for its identification. While specific GC-MS data for this compound is not detailed in the provided search results, the technique is widely used for analyzing similar aldehydes and dienals. google.comthegoodscentscompany.com For example, it has been used to analyze mixtures containing related compounds like (E,E)-2,6-dimethyl-10-oxoundeca-2,6-dienal. beilstein-journals.org
Specialized Spectroscopic and Isotopic Methods for Mechanistic Investigations
Mechanistic investigations into the complex reactions of polyunsaturated aldehydes like this compound often require sophisticated analytical techniques that can provide detailed insights into transient intermediates and reaction pathways. Among the most powerful of these are Electron Paramagnetic Resonance (EPR) spectroscopy for the direct detection of radical species and isotopic labeling studies for the elucidation of reaction trajectories.
Isotopic Labeling and Deuterium (B1214612) Substitution for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of molecules during a chemical reaction. slideshare.netslideshare.net By replacing a specific atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H, deuterium), researchers can follow the path of that atom into the products, providing unambiguous evidence for proposed reaction mechanisms.
In the study of this compound, deuterium substitution could be used to clarify various aspects of its reactivity. For example, to determine whether a reaction proceeds via an intramolecular or intermolecular pathway, a crossover experiment can be performed. slideshare.net This would involve reacting an isotopically labeled this compound with an unlabeled version of another reactant and analyzing the isotopic distribution in the products.
Furthermore, the substitution of an atom with a heavier isotope can influence the rate of a reaction. This phenomenon is known as the kinetic isotope effect (KIE). cdnsciencepub.com A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. slideshare.net For instance, if the abstraction of the aldehydic hydrogen is the slowest step in a reaction, replacing this hydrogen with deuterium would significantly slow down the reaction, resulting in a primary KIE. The magnitude of the KIE can provide insights into the transition state of the reaction.
Deuterium labeling can also be used to differentiate between proposed reaction intermediates. For example, in an enzyme-catalyzed hydration reaction, the incorporation of deuterium from the solvent (D₂O) into specific positions of the product molecule can provide evidence for the involvement of particular intermediates, such as enols or enolates. acs.org
Table 2: Potential Applications of Deuterium Labeling in Studying this compound Reactions
| Labeled Compound | Research Question | Expected Outcome if Hypothesis is Correct |
| This compound-1-d | Is C-H bond cleavage at the aldehyde group rate-determining in an oxidation reaction? | Observation of a significant primary kinetic isotope effect (kH/kD > 2). |
| This compound-7-d | Does a bruker.comnih.gov-hydride shift occur during isomerization? | Deuterium is found at the C-11 position in the rearranged product. |
| Reaction in D₂O | Does the reaction proceed through an enol intermediate? | Incorporation of deuterium at the α-carbon (C-2) of the aldehyde. |
The strategic use of deuterium substitution, combined with analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to determine the location of the labels in the products, provides a powerful approach to unraveling complex reaction mechanisms. nih.govosti.gov In some cases, the introduction of deuterium can even lead to a "metabolic switching" effect, where the reaction is diverted down an alternative pathway due to the kinetic isotope effect on the primary pathway. osti.gov
Emerging Research Frontiers and Future Perspectives on Undeca 5,8 Dienal
Development of Novel Asymmetric Synthetic Methodologies for Undeca-5,8-dienal Analogues
The synthesis of this compound and its analogues with high stereocontrol is a critical challenge for exploring their biological activities. Recent research has focused on developing innovative asymmetric synthetic strategies, moving beyond traditional methods to embrace more efficient and selective chemo-enzymatic and catalytic approaches.
A significant area of development is the use of chemo-enzymatic cascades . These multi-step reactions, performed in a single pot, combine the strengths of both chemical and biological catalysts to produce complex chiral molecules from simple precursors. For instance, a one-pot ene reductase (ERED)/imine reductase (IRED) cascade has been successfully employed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines from α,β-unsaturated aldehydes. rsc.org This approach addresses the challenge of racemization of intermediate products. rsc.org Another chemo-enzymatic strategy involves the reduction of carboxylic acids to aldehydes, followed by a Wittig reaction to generate α,β-unsaturated esters, demonstrating a novel route for chain elongation. beilstein-journals.orgd-nb.info These methodologies offer a promising blueprint for the asymmetric synthesis of this compound analogues, where the dienal core could be constructed or modified with high enantioselectivity.
The development of novel catalysts is another key frontier. nih.govresearchgate.netiosrjournals.org For example, a palladium/C-ethylenediamine complex has demonstrated remarkable chemoselectivity in hydrogenation reactions, preserving sensitive functional groups like O-benzyl and N-Cbz. acs.org Such catalysts could be instrumental in the selective reduction of one double bond in this compound or its precursors, leading to a variety of saturated and partially saturated analogues. Homogeneous Pd-catalyzed asymmetric hydrogenation using ligands like BINAP has also proven effective in creating chiral centers in molecules with exocyclic double bonds. researchgate.net The exploration of new metal-free redox catalysts, such as those based on a triarylimidazole framework, further expands the toolkit for mediating selective transformations under mild conditions. nih.gov
These emerging synthetic strategies are pivotal for creating a library of this compound analogues with diverse stereochemistries and substitution patterns. Access to these compounds is essential for structure-activity relationship (SAR) studies and for unlocking their full therapeutic and industrial potential.
| Synthetic Approach | Key Features | Potential Application for this compound Analogues |
| Chemo-enzymatic Cascades | One-pot, multi-step reactions combining chemical and biocatalysts. High stereoselectivity. rsc.org | Asymmetric synthesis of chiral dienal analogues with defined stereocenters. |
| Novel Metal Catalysts | High chemoselectivity and functional group tolerance (e.g., Pd/C(en) complex). acs.org | Selective hydrogenation of the dienal system to produce novel saturated and unsaturated aldehydes. |
| Asymmetric Hydrogenation | Use of chiral ligands (e.g., BINAP) to induce enantioselectivity in hydrogenation reactions. researchgate.net | Enantioselective reduction of prochiral this compound precursors or analogues. |
| Metal-Free Redox Catalysis | Use of organic molecules as redox mediators for mild C-H activation. nih.gov | Functionalization of the this compound backbone at positions not easily accessible by other methods. |
In-depth Mechanistic Studies of Biocatalytic Transformations Involving Dienal Substrates
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. wikipedia.org Enzymes, particularly those from the Old Yellow Enzyme (OYE) family of ene-reductases (EREDs), are of significant interest for their ability to catalyze the asymmetric reduction of activated C=C double bonds, such as those found in dienal substrates. mdpi.com Understanding the intricate mechanisms of these enzymatic transformations is crucial for harnessing their full potential.
Recent research has delved into the reaction pathways of ERED-catalyzed reductions. Mechanistic studies combining crystal structures of enzyme-substrate complexes, molecular dynamics simulations, and the analysis of reaction intermediates have provided significant insights. For example, in the reduction of α-oximo β-keto esters to amines, it was discovered that the reaction proceeds through an imine intermediate rather than a hydroxylamine. acs.orgresearchgate.net These studies also revealed the role of non-canonical tyrosine residues in the catalytic activity of some EREDs. researchgate.net
Furthermore, the versatility of EREDs is being expanded through the exploration of non-natural reactions. By leveraging photoexcitation, it has been shown that EREDs can gain the ability to reduce substrates like acrylamides via a single electron transfer (SET) mechanism, a transformation not achievable through their native hydride transfer mechanism. osti.gov This opens up new avenues for the biocatalytic functionalization of dienal substrates like this compound.
Enzyme engineering , through techniques like directed evolution and rational design, is a powerful tool for tailoring biocatalysts for specific dienal substrates and desired transformations. rsc.orgacs.orgresearchgate.net By modifying the enzyme's active site, researchers can enhance activity, broaden substrate scope, and even invert stereoselectivity. rsc.org This is particularly relevant for non-natural substrates like this compound, where native enzymes may not exhibit optimal performance. The development of high-throughput screening methods is accelerating the discovery and engineering of novel biocatalysts for natural product synthesis. rsc.org
| Research Area | Key Findings | Relevance to this compound |
| Mechanistic Elucidation | ERED-catalyzed reductions can proceed through unexpected intermediates (e.g., imines). acs.orgresearchgate.net Non-canonical residues can play key catalytic roles. researchgate.net | Provides a deeper understanding of how EREDs might interact with and reduce the double bonds of this compound, enabling more targeted enzyme selection and engineering. |
| New-to-Nature Biocatalysis | Photoexcitation can unlock novel SET mechanisms in EREDs, expanding their reactivity to less activated alkenes. osti.gov | Offers the potential for novel, highly selective transformations of this compound that are not possible with traditional biocatalysis or chemical synthesis. |
| Enzyme Engineering | Directed evolution and rational design can tailor enzymes for improved activity, stability, and selectivity towards non-natural substrates. rsc.orgresearchgate.net | Enables the development of custom biocatalysts specifically designed for the efficient and stereoselective transformation of this compound into valuable chiral building blocks. |
Computational Chemistry Approaches to Predict Reactivity and Biological Interactions of this compound
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict the properties, reactivity, and biological interactions of molecules like this compound. These in silico approaches can significantly accelerate the research and development process by prioritizing experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity and toxicity of α,β-unsaturated aldehydes based on their molecular structure. researchgate.netnih.govtandfonline.com These models use statistical methods to correlate molecular descriptors (e.g., hydrophobicity, molecular volume) with experimental data, such as genotoxicity in the Ames test. researchgate.netnih.gov For α,β-unsaturated carbonyl compounds, QSAR studies have identified structural features that influence their toxic potency, such as the degree of substitution and the nature of the unsaturated moiety. tandfonline.com Such models could be applied to this compound and its analogues to predict their potential for adverse health effects and to guide the design of safer molecules.
Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein receptor or an enzyme active site. scirp.orgresearchgate.net By simulating the interaction between this compound and a potential biological partner, researchers can gain insights into its mechanism of action and identify key binding interactions. mdpi.com This information is invaluable for designing more potent and selective analogues. For example, docking studies have been used to understand the selectivity of neuropeptide antagonists for different receptor subtypes. researchgate.net
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can be used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to donate or accept electrons and thus its reactivity in chemical and biological processes. For this compound, DFT calculations could be used to predict its susceptibility to nucleophilic attack, its preferred reaction pathways, and its spectroscopic properties.
| Computational Method | Description | Application to this compound |
| QSAR | Statistical models that correlate molecular structure with biological activity or toxicity. researchgate.netnih.gov | Prediction of the potential genotoxicity and other biological activities of this compound and its analogues, guiding the design of safer compounds. |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a biological target. scirp.orgresearchgate.net | Elucidation of the potential biological targets of this compound by simulating its interaction with various proteins and receptors. |
| Quantum Chemistry (DFT) | Calculates the electronic structure and properties of molecules to predict reactivity. | Understanding the intrinsic reactivity of the dienal functional group, predicting reaction mechanisms, and interpreting spectroscopic data. |
Exploration of this compound in New Biochemical and Ecological Contexts
The biological roles of this compound are not yet fully understood, but emerging research in chemical ecology and related fields suggests that this and similar molecules may have significant functions in a variety of biochemical and ecological contexts.
Unsaturated aldehydes are known to be important plant volatiles that mediate interactions between plants and insects. uva.nlcabidigitallibrary.orgnih.gov These compounds can act as signaling molecules, for instance, in attracting predators or parasitoids of herbivores. oup.com The C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), which shares a similar carbon backbone with undecadienals, is a well-known herbivore-induced plant volatile that plays a crucial role in plant defense. uva.nloup.com It is plausible that this compound or its derivatives could also function as semiochemicals in such tritrophic interactions. The instability of some oxylipins, which include unsaturated ketones and aldehydes, makes their study challenging but highlights their potential as reactive signaling molecules in plant stress responses. usp.br
The biosynthesis of unsaturated aldehydes often involves the lipoxygenase (LOX) pathway , which acts on fatty acids. cabidigitallibrary.org The presence of this compound in certain organisms may point to specific enzymatic machinery and metabolic pathways. For example, the formation of a pentadienyl radical from arachidonic acid, a process catalyzed by prostaglandin (B15479496) H synthase, is a key step in the biosynthesis of prostaglandins. researchgate.net The dienal structure of this compound suggests it could be a product or intermediate in similar radical-mediated enzymatic reactions.
Furthermore, the exploration of marine organisms has often led to the discovery of novel natural products with unique biological activities. While not yet reported, the identification of this compound in marine sources could open up new avenues of research into its ecological role in marine environments and its potential as a lead compound for drug discovery.
The future of this compound research lies in an interdisciplinary approach, combining analytical chemistry to identify its presence in new biological systems, molecular biology to uncover its biosynthetic pathways, and ecological studies to determine its function in complex biological interactions.
| Research Context | Potential Role of this compound | Future Research Directions |
| Plant-Insect Interactions | Could act as a semiochemical, mediating attraction or deterrence of insects. uva.nloup.com | Investigate the emission of this compound from plants under herbivore attack and its effect on insect behavior. |
| Biosynthetic Pathways | May be a product of the lipoxygenase (LOX) pathway or other fatty acid-modifying enzymes. cabidigitallibrary.orgresearchgate.net | Elucidate the enzymatic steps leading to the formation of this compound in organisms where it is found. |
| Marine Chemical Ecology | Potential as a novel signaling molecule or defense compound in marine organisms. | Screen marine extracts for the presence of this compound and investigate its ecological function. |
Q & A
Q. What ethical and computational considerations apply when modeling this compound’s environmental impact?
- Methodological Answer : Use QSAR models validated with OECD principles. Ensure transparency via open-source code (e.g., Python/R scripts) and EC50 data from standardized ecotoxicity assays (Daphnia magna, algal growth). Cite domain-specific frameworks (e.g., REACH) .
Categorization and Referencing Guidelines
- Basic Questions : Focus on foundational techniques (synthesis, quantification, stability).
- Advanced Questions : Require interdisciplinary integration (computational models, data fusion, mechanistic studies).
- References : Citations align with methodological frameworks from experimental design (e.g., factorial design ), data interpretation , and theoretical grounding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
